molecular formula C19H22N2O3S B6966267 1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one

1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one

Cat. No.: B6966267
M. Wt: 358.5 g/mol
InChI Key: UQXGSOVQVPDQSO-UHFFFAOYSA-N
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Description

1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions

Properties

IUPAC Name

1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-14-9-10-16(13-15(14)4-2)25(23,24)21-12-11-20-19(22)17-7-5-6-8-18(17)21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXGSOVQVPDQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)N2CCNC(=O)C3=CC=CC=C32)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diethylphenylamine with a sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as a dihydrobenzodiazepine precursor, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as solvent-free microwave irradiation have been explored to improve efficiency and reduce environmental impact . The choice of solvents, catalysts, and reaction conditions are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: Investigated for its potential as a biochemical probe to study receptor interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
  • 1-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one
  • 1-(3,4-difluorophenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one

Uniqueness

1-(3,4-diethylphenyl)sulfonyl-3,4-dihydro-2H-1,4-benzodiazepin-5-one is unique due to the presence of the diethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, receptor binding affinity, and overall efficacy compared to similar compounds.

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